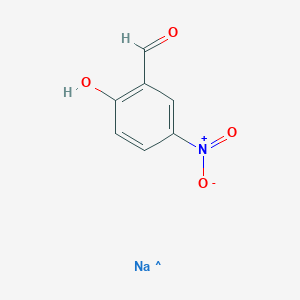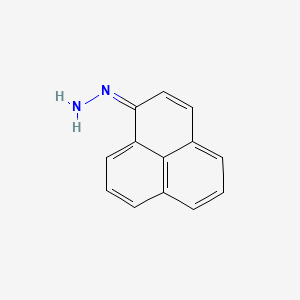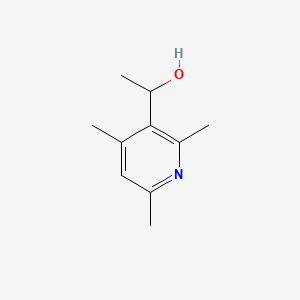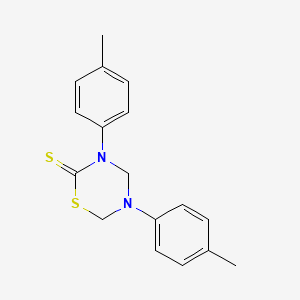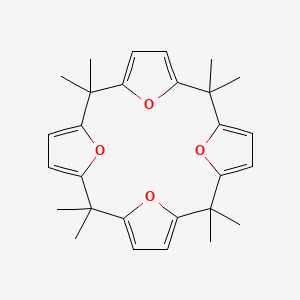
21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene is a complex organic compound with the molecular formula C28H32O4. It is known for its unique structure, which includes multiple fused rings and oxygen atoms. This compound is often used in specialized chemical research and has various applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21,22,23,24-Tetraoxapentacyclo(162113,618,11The reaction conditions typically require high temperatures and the use of specific catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. when produced on an industrial scale, it involves advanced techniques such as continuous flow reactors and high-pressure systems to maintain the necessary reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: Various substituents can be introduced into the compound through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene has several scientific research applications, including:
Chemistry: Used as a model compound to study complex ring structures and their reactivity.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and specialized chemical processes.
Wirkmechanismus
The mechanism of action of 21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially altering their activity. This interaction can lead to various biochemical effects, which are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
21-Thia-22,23,24-triazapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-1,3(24),4,6,8,10,12,14,16(22),17,19-undecaene: A similar compound with sulfur and nitrogen atoms in its structure.
Octamethylcyclotetrafurfurylene: Another related compound with a different arrangement of oxygen atoms.
Uniqueness
21,22,23,24-Tetraoxapentacyclo(16.2.1.13,6.18,11.113,16)tetracosa-3,5,8,10,13,15,18,20-octaene is unique due to its specific arrangement of fused rings and oxygen atoms, which gives it distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
22900-44-3 |
|---|---|
Molekularformel |
C28H32O4 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
2,2,7,7,12,12,17,17-octamethyl-21,22,23,24-tetraoxapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),3,5,8,10,13,15,18-octaene |
InChI |
InChI=1S/C28H32O4/c1-25(2)17-9-11-19(29-17)26(3,4)21-13-15-23(31-21)28(7,8)24-16-14-22(32-24)27(5,6)20-12-10-18(25)30-20/h9-16H,1-8H3 |
InChI-Schlüssel |
CFODJVUBUNRPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=C(O2)C(C3=CC=C(O3)C(C4=CC=C(O4)C(C5=CC=C1O5)(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11959348.png)

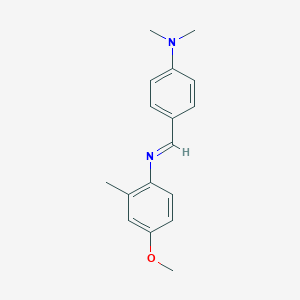
![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)
